molecular formula C12H12N4 B14401662 N-Phenylpyridine-3-carboximidohydrazide CAS No. 88485-21-6

N-Phenylpyridine-3-carboximidohydrazide

Katalognummer: B14401662
CAS-Nummer: 88485-21-6
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: GMBGLAVEQNRPRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Phenylpyridine-3-carboximidohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a phenyl group attached to a pyridine ring, with a carboximidohydrazide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenylpyridine-3-carboximidohydrazide typically involves the reaction of pyridine-3-carboxylic acid hydrazide with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired hydrazide compound .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Phenylpyridine-3-carboximidohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

Wirkmechanismus

The mechanism by which N-Phenylpyridine-3-carboximidohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in antiviral applications, it inhibits the replication of viral RNA by targeting the viral RNA replication step. This action is facilitated by its ability to bind to specific enzymes or proteins involved in the replication process, thereby preventing the virus from multiplying .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-Phenylpyridine-3-carboximidohydrazide include:

  • N-Phenylpyridine-3-carboxamide
  • 6-Acetyl-1H-indazole
  • 3-Phenylpyridine
  • 2-Phenylpyridine

Uniqueness

This compound is unique due to its specific functional group arrangement, which imparts distinct chemical properties. Its ability to inhibit viral RNA replication sets it apart from other similar compounds, making it a valuable candidate for antiviral research .

Eigenschaften

CAS-Nummer

88485-21-6

Molekularformel

C12H12N4

Molekulargewicht

212.25 g/mol

IUPAC-Name

N-amino-N-phenylpyridine-3-carboximidamide

InChI

InChI=1S/C12H12N4/c13-12(10-5-4-8-15-9-10)16(14)11-6-2-1-3-7-11/h1-9,13H,14H2

InChI-Schlüssel

GMBGLAVEQNRPRK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C(=N)C2=CN=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.